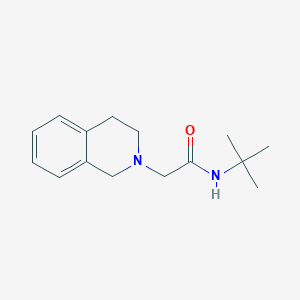
N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide, also known as CBNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBNB belongs to the class of benzimidazole derivatives and possesses a unique molecular structure that makes it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide binds to the colchicine site on tubulin, which prevents the formation of microtubules and disrupts the normal functioning of the cytoskeleton. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide has been shown to exhibit several biochemical and physiological effects. Studies have shown that N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide has been shown to inhibit angiogenesis, which is essential for the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide in lab experiments is its potent anti-cancer activity against various types of cancer cells. Additionally, N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of using N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide and to identify potential drug targets. Furthermore, studies are needed to investigate the potential applications of N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide in combination with other anti-cancer drugs for enhanced efficacy.
Méthodes De Synthèse
The synthesis of N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide involves the reaction of 2-cyclobutyl-3H-benzimidazole-5-carboxylic acid with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide.
Applications De Recherche Scientifique
N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide has been studied extensively for its potential applications in scientific research. One of the primary applications of N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide is in the field of cancer research. Studies have shown that N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, ovarian cancer, and lung cancer.
Propriétés
IUPAC Name |
N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-11-9-13(5-8-17(11)23(25)26)19(24)20-14-6-7-15-16(10-14)22-18(21-15)12-3-2-4-12/h5-10,12H,2-4H2,1H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWKWZWEKXWLNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)

![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)

![cyclopropyl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7566102.png)

![4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole](/img/structure/B7566130.png)
![N-[(1-phenylcyclopentyl)methyl]methanesulfonamide](/img/structure/B7566145.png)